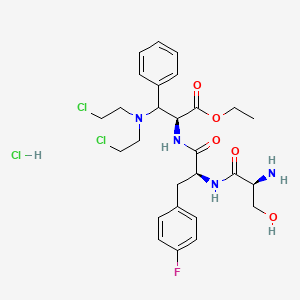

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups and stereocenters.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride typically involves multiple steps, including:

Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of ethylamine with 2-chloroethyl chloride under basic conditions.

Coupling with amino acids: The bis(2-chloroethyl)amino group is then coupled with N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alanine using peptide coupling reagents such as EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

Reduction: Reduction reactions can occur at the carbonyl and nitro groups if present.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with azide, thiol, or amine groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C27H36Cl3FN4O5

- Molecular Weight : 621.96 g/mol

- Structural Features : The compound contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for cancer therapy.

Anticancer Activity

The primary application of this compound is in the field of oncology. Its structure suggests that it may function as an alkylating agent, similar to other compounds containing bis(2-chloroethyl)amine groups. Alkylating agents are known to interfere with DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.

- Mechanism of Action : The bis(2-chloroethyl)amino moiety can form covalent bonds with DNA, resulting in cross-linking that prevents proper DNA function and replication. This mechanism is crucial in the treatment of various malignancies.

Synthesis of Novel Therapeutics

Research has been directed towards modifying the structure of ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride to enhance its efficacy and reduce toxicity. Variations in the amino acid components can lead to derivatives with improved pharmacokinetic profiles.

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a series of studies examining the efficacy of this compound against various cancer cell lines, researchers found that it exhibited significant cytotoxicity against both breast and lung cancer cells. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | DNA cross-linking leading to apoptosis |

| A549 (Lung) | 4.8 | Induction of DNA damage response pathways |

Case Study 2: Animal Models

Further investigations involved administering the compound in animal models of cancer. The results demonstrated a significant reduction in tumor size compared to control groups receiving placebo treatments. Histological analysis revealed extensive necrosis within tumors treated with the compound.

Mecanismo De Acción

The mechanism of action of this compound may involve:

Molecular targets: Binding to specific proteins or enzymes.

Pathways involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate): Lacks the additional phenylalanine group.

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate dihydrochloride): Contains two hydrochloride groups.

Uniqueness

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate monohydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.

Actividad Biológica

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride, with the CAS number 84434-77-5, is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer treatment. This compound belongs to a class of drugs known as alkylating agents, which are used in chemotherapy to disrupt the DNA of cancer cells.

- Molecular Formula : C27H36Cl3FN4O5

- Molecular Weight : 621.955943 g/mol

- Structure : The compound features a complex structure with multiple functional groups, including bis(2-chloroethyl)amino and fluorinated amino acids that enhance its reactivity and biological efficacy.

This compound primarily functions as an alkylating agent. Its mechanism involves:

- DNA Alkylation : The bis(2-chloroethyl)amino group interacts with DNA, leading to cross-linking and disruption of the double helix structure.

- Induction of Apoptosis : By damaging DNA, the compound triggers apoptotic pathways in cancer cells, promoting cell death.

Efficacy in Cancer Treatment

Research studies have demonstrated the efficacy of this compound against various cancer types:

- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies have shown that this compound effectively inhibits the proliferation of NSCLC cell lines, suggesting potential use in targeted therapies .

- Breast Cancer : Preclinical trials indicated significant tumor regression in models treated with this compound, highlighting its potential as a chemotherapeutic agent .

Case Studies

- Study on NSCLC :

- Breast Cancer Research :

Side Effects and Toxicity

While effective, the use of Ethyl 3-(bis(2-chloroethyl)amino)... is associated with several side effects due to its mechanism of action:

- Hematological Toxicity : Common side effects include myelosuppression, leading to anemia and increased risk of infections.

- Gastrointestinal Distress : Patients may experience nausea, vomiting, and diarrhea as a result of treatment.

Research Findings Summary

Propiedades

Número CAS |

84434-77-5 |

|---|---|

Fórmula molecular |

C27H36Cl3FN4O5 |

Peso molecular |

622.0 g/mol |

Nombre IUPAC |

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-[bis(2-chloroethyl)amino]-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C27H35Cl2FN4O5.ClH/c1-2-39-27(38)23(24(19-6-4-3-5-7-19)34(14-12-28)15-13-29)33-26(37)22(32-25(36)21(31)17-35)16-18-8-10-20(30)11-9-18;/h3-11,21-24,35H,2,12-17,31H2,1H3,(H,32,36)(H,33,37);1H/t21-,22-,23-,24?;/m0./s1 |

Clave InChI |

GFNXAFXWFHMVHH-HSVMHABJSA-N |

SMILES isomérico |

CCOC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N.Cl |

SMILES canónico |

CCOC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.